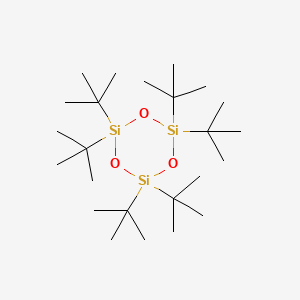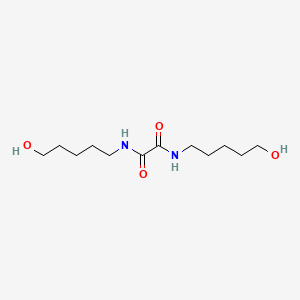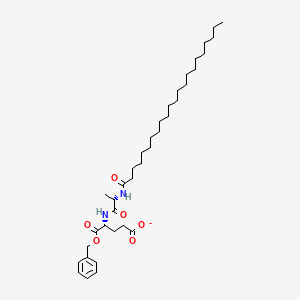
3-tert-Butylpicolinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-Butylpicolinium iodide is a quaternary ammonium compound derived from picoline, a methyl derivative of pyridine. This compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the picolinium ion, with iodide as the counterion. Quaternary ammonium compounds like this compound are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butylpicolinium iodide typically involves the quaternization of 3-tert-butylpyridine with methyl iodide. The reaction is carried out in an aprotic solvent such as acetonitrile or acetone, under reflux conditions. The general reaction scheme is as follows:
3-tert-Butylpyridine+Methyl iodide→3-tert-Butylpicolinium iodide
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-tert-Butylpicolinium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form N-oxide derivatives.
Reduction Reactions: Reduction can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium cyanide, and sodium thiolate. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted picolinium salts.
Oxidation: The primary product is the N-oxide derivative.
Reduction: The major products are secondary or tertiary amines, depending on the extent of reduction.
Applications De Recherche Scientifique
3-tert-Butylpicolinium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of ion transport mechanisms across biological membranes.
Industry: It is used in the formulation of surfactants and detergents, enhancing their effectiveness.
Mécanisme D'action
The mechanism of action of 3-tert-Butylpicolinium iodide involves its interaction with molecular targets such as enzymes and ion channels. The quaternary ammonium group interacts with negatively charged sites on the target molecules, leading to changes in their activity. For example, in ion transport studies, the compound can modulate the activity of ion channels by binding to specific sites and altering their conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetramethylammonium iodide
- Tetraethylammonium iodide
- Tetrapropylammonium iodide
Comparison
Compared to other quaternary ammonium compounds, 3-tert-Butylpicolinium iodide is unique due to the presence of the tert-butyl group, which imparts steric hindrance and affects its reactivity and binding properties. This makes it particularly useful in applications where selective binding and reduced reactivity are desired.
Propriétés
Numéro CAS |
80109-91-7 |
|---|---|
Formule moléculaire |
C10H16IN |
Poids moléculaire |
277.14 g/mol |
Nom IUPAC |
3-tert-butyl-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C10H16N.HI/c1-10(2,3)9-6-5-7-11(4)8-9;/h5-8H,1-4H3;1H/q+1;/p-1 |
Clé InChI |
KUEJTUFASNBOTL-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)C1=C[N+](=CC=C1)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


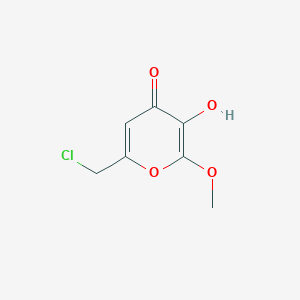
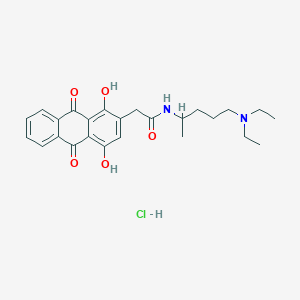
![1-{[Bromo(difluoro)methyl]sulfanyl}-2-methoxybenzene](/img/structure/B14432843.png)
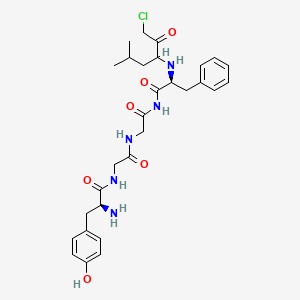
![3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile](/img/structure/B14432849.png)

![Diphenyl[(triethoxysilyl)methyl]phosphane](/img/structure/B14432853.png)
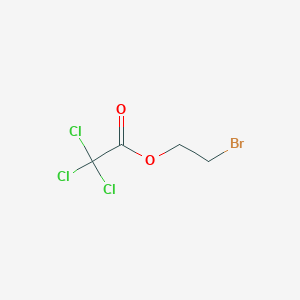
![3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14432861.png)

